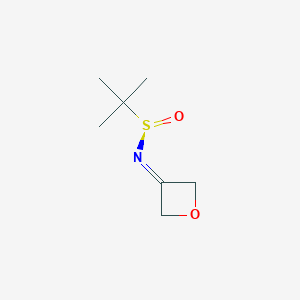

(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

Description

(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is a chiral sulfinamide characterized by an oxetan-3-ylidene group attached to the sulfur atom of the sulfinamide moiety. Key properties include:

- Molecular Formula: C₇H₁₃NO₂S

- Molecular Weight: 175.25 g/mol

- CAS Numbers: 1158098-73-7 (racemic), 1427587-60-7 (R-enantiomer) .

- Synthesis: Typically prepared via condensation of 1-phenylpentan-1-one with (R)-2-methylpropane-2-sulfinamide using Ti(OEt)₄ in THF, achieving yields up to 93% .

- Applications: Serves as a chiral auxiliary in asymmetric synthesis, enabling stereocontrol in nucleophilic additions and cross-coupling reactions . Its oxetane ring enhances metabolic stability in pharmaceuticals, making it valuable in drug design .

Properties

IUPAC Name |

(R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4-5H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUZMNXQGKBLHN-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=C1COC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)N=C1COC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as ®-2-methylpropane-2-sulfinamide and oxetane derivatives.

Formation of the Oxetane Ring: The oxetane ring can be introduced through cyclization reactions involving appropriate precursors.

Sulfinamide Formation: The sulfinamide group is introduced via sulfinylation reactions, often using reagents like sulfinyl chlorides or sulfinyl amides.

Reaction Conditions: These reactions are typically carried out under controlled temperature and pressure conditions, with the use of catalysts or specific solvents to enhance the yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, purification techniques, and waste management are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.

Substitution: The oxetane ring and sulfinamide group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or organometallic compounds can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Organic Synthesis

(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide serves as an important intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be utilized in creating complex organic molecules. The compound has been used as a building block for synthesizing other biologically active sulfonamides and related compounds through methods such as condensation reactions and sulfonylation processes .

Pharmaceutical Applications

The sulfinamide moiety is prevalent in many marketed drugs, making this compound a candidate for drug discovery and development. Its derivatives have shown potential as anti-inflammatory agents, antibiotics, and agents targeting various diseases due to their ability to modulate biological pathways effectively .

Case Study: Structure-Property Relationships

A study on N-acylsulfonamides demonstrated how the replacement of functional groups with bioisosteres like this compound can significantly alter physicochemical properties such as acidity, permeability, and solubility. This research provides insights into designing new drugs with improved efficacy and reduced side effects .

Agrochemical Uses

In agrochemistry, the compound has been highlighted as an important raw material for synthesizing pesticides and herbicides. Its structural characteristics allow for modifications that enhance the effectiveness of agrochemical formulations while minimizing environmental impact .

Dyestuffs

This compound is also utilized in the production of various dyes. The ability to modify its structure leads to the development of new colorants with desirable properties for textile applications .

Solubility and Stability

The compound is highly soluble in water (up to 1,000,000 mg/L), which is advantageous for its application in formulations requiring high bioavailability . Moreover, its stability under various conditions makes it suitable for use in diverse chemical environments.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing sulfonamides | Key building block |

| Pharmaceuticals | Potential drug candidate | Anti-inflammatory and antibiotic roles |

| Agrochemicals | Raw material for pesticides and herbicides | Enhances effectiveness |

| Dyestuffs | Production of new dyes | Modifiable structure |

| Solubility | High water solubility | Improves bioavailability |

Mechanism of Action

The mechanism of action of ®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring and sulfinamide group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituted Aryl Sulfinamides

Example : (RS,R)-2-Methyl-N-(1-(2,3,5,6-tetrafluorophenyl)but-3-yn-1-yl)propane-2-sulfinamide (3b)

Atropisomeric Sulfinamides

Example : (R)-2-Methyl-N-((R)-1-phenyl-1-(4-(8-(p-tolylethynyl)naphthalen-1-yl)phenyl)pentyl)propane-2-sulfinamide (IIA)

Allylic Sulfinamides

Example : (S)-N-((R)-but-3-en-2-yl)-2-methylpropane-2-sulfinamide (4bb)

Trifluoroethylidene Derivatives

Example : (R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

- Structure : Trifluoroethylidene group.

- Key Differences :

Comparative Data Table

Key Research Findings

- Stereochemical Control : The oxetane analog’s rigid structure provides superior stereocontrol in nucleophilic additions compared to flexible allylic or aryl analogs .

- Yield Efficiency : The Ti(OEt)₄-mediated synthesis of the oxetane compound (93% yield) outperforms methods for aryl-substituted analogs (61–67%) .

- Safety Profile : The (R)-enantiomer has GHS warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating careful handling .

Biological Activity

(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is a chiral sulfinamide compound that has attracted attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C₇H₁₃NO₂S

- Molecular Weight: 175.25 g/mol

- CAS Number: 1427587-60-7

The compound features an oxetane ring and a sulfinamide group, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound primarily involves its interactions with various molecular targets, including enzymes and receptors. The oxetane ring and sulfinamide group can participate in:

- Hydrogen bonding: Enhances binding affinity to target proteins.

- Electrostatic interactions: Influences the specificity of the compound towards certain biological targets.

These interactions can modulate enzyme activity or receptor function, leading to various biological effects, including potential therapeutic applications in drug development.

1. Enzyme Inhibition

Research indicates that compounds with sulfinamide structures can act as enzyme inhibitors. The specific mechanism often involves the formation of a reversible or irreversible bond with the active site of the enzyme, altering its activity. For instance, studies have shown that N-acylsulfonamides exhibit significant inhibition against certain enzymes involved in inflammation and cancer pathways .

2. Antimicrobial Properties

Sulfinamides have been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial activity, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

3. Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. Initial findings suggest that this sulfinamide may possess cytotoxic effects on specific cancer cell lines, indicating its potential as an anticancer agent. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest .

Research Findings and Case Studies

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its chiral nature allows it to be used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds necessary for drug efficacy and safety .

Q & A

Q. What are the standard synthetic routes for (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide?

Methodological Answer: The compound is typically synthesized via condensation of 2-methylpropane-2-sulfinamide with oxetan-3-one derivatives. Key steps include:

- Imine Formation : Reacting sulfinamide with oxetan-3-one in the presence of a dehydrating agent (e.g., MgSO₄) and a catalyst (e.g., PPTS) in CH₂Cl₂ under ambient conditions .

- Purification : Column chromatography (e.g., SiO₂, hexane/EtOAc gradients) is used to isolate the product as a colorless oil .

- Yield Optimization : Adjusting stoichiometry (1.2 eq aldehyde to 1.0 eq sulfinamide) improves reaction efficiency (88% yield) .

Q. Which spectroscopic techniques are most effective for characterizing this sulfinamide?

Methodological Answer:

- ¹H/¹³C NMR : Critical for confirming imine formation and stereochemistry. Key signals include:

- Imine Proton : δ ~8.5–7.7 ppm (¹H NMR) .

- Sulfinamide tert-butyl Group : δ ~1.21–1.29 ppm (¹H NMR) and ~22–55 ppm (¹³C NMR) .

- HRMS (ESI) : Validates molecular weight (e.g., [M + Na]⁺ peaks) with <0.5 ppm error tolerance .

- Optical Rotation : Measures enantiopurity (e.g., [α]D = -31.4° in CHCl₃) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of sulfinamide derivatives?

Methodological Answer:

- Chiral Auxiliaries : (R)-configured sulfinamides induce stereoselectivity in Rh-catalyzed allylation reactions (dr >20:1) .

- Reaction Temperature : Low temperatures (-48°C) during Grignard additions minimize epimerization .

- Catalytic Systems : Rhodium complexes with chiral ligands (e.g., (R)-BINAP) enhance enantiomeric excess in allylic aminations .

Q. What challenges arise in crystallographic analysis of sulfinamide derivatives?

Methodological Answer:

- Hydrogen Bonding Patterns : Sulfinamide N-H and oxetane oxygen form directional interactions, complicating unit cell packing .

- Twinned Crystals : High-resolution data (≤1.0 Å) and SHELXL refinement are required to resolve overlapping electron density .

- Graph Set Analysis : Etter’s rules aid in categorizing hydrogen-bond motifs (e.g., R₂²(8) rings) for structural validation .

Q. How to resolve contradictions in NMR data when analyzing reaction byproducts?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Identifies coupling networks between imine protons and adjacent carbons, distinguishing diastereomers .

- Dynamic Exchange : Variable-temperature NMR (e.g., -40°C to 25°C) detects rotameric equilibria in sulfinamide derivatives .

- Synthetic Controls : Repeating reactions under anhydrous conditions minimizes hydrolysis byproducts (e.g., free sulfinic acids) .

Q. What are the mechanistic insights into Rh-catalyzed allylation involving this sulfinamide?

Methodological Answer:

- Oxidative Addition : Rh(I) activates allylic carbonates, forming π-allyl intermediates .

- Steric Control : The tert-butyl group on sulfinamide directs nucleophilic attack to the less-hindered allylic position .

- Kinetic Studies : Monitoring reaction progress via in situ IR (C=N stretch at ~1646 cm⁻¹) reveals rate-limiting imine coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.